

Spectroscopic Data of Isopropyl Nitrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isopropyl nitrate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl nitrate**, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). The information is presented in a structured format to facilitate easy data comparison and interpretation, supplemented by detailed experimental protocols and a visualization of the mass spectrometric fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **isopropyl nitrate**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2980	C-H stretch (sp ³)	Strong
~1626	NO ₂ asymmetric stretch	Strong
~1280	NO ₂ symmetric stretch	Strong
~1370	C-H bend (isopropyl)	Medium
~1160	C-O stretch	Medium
~850	O-N stretch	Medium

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J)
~5.20	Septet	1H	CH	~6.2 Hz
~1.37	Doublet	6H	CH ₃	~6.2 Hz

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~79	CH
~21	CH ₃

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can be influenced by the solvent used.

Table 3: Mass Spectrometry (Electron Ionization) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
105	<1	[M] ⁺ (Molecular Ion)
60	5	[C ₃ H ₈ O] ⁺
46	100	[NO ₂] ⁺
45	30	[C ₂ H ₅ O] ⁺
43	95	[C ₃ H ₇] ⁺ (Isopropyl cation)
41	40	[C ₃ H ₅] ⁺ (Allyl cation)
39	20	[C ₃ H ₃] ⁺
27	35	[C ₂ H ₃] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **isopropyl nitrate**.

Methodology:

- Sample Preparation: A drop of pure **isopropyl nitrate** (neat liquid) is placed on the surface of a clean, dry salt plate (typically NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample compartment is recorded.
- Data Acquisition: The prepared salt plate "sandwich" is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of **isopropyl nitrate**. Peak positions are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of **isopropyl nitrate**.

Methodology:

- Sample Preparation: Approximately 5-20 mg of **isopropyl nitrate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for either ¹H or ¹³C nuclei.
- Data Acquisition:
 - Locking: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
 - Pulse Sequence: A standard one-pulse sequence is typically used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
 - Acquisition: The free induction decay (FID) signal is acquired over a set number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of **isopropyl nitrate** and identify its fragmentation pattern.

Methodology:

- Sample Introduction: A small amount of liquid **isopropyl nitrate** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.
- Ionization: In the ion source, the gaseous **isopropyl nitrate** molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), is energetic enough to not only ionize the molecules but also cause them to fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the proposed electron ionization fragmentation pathway for **isopropyl nitrate**.

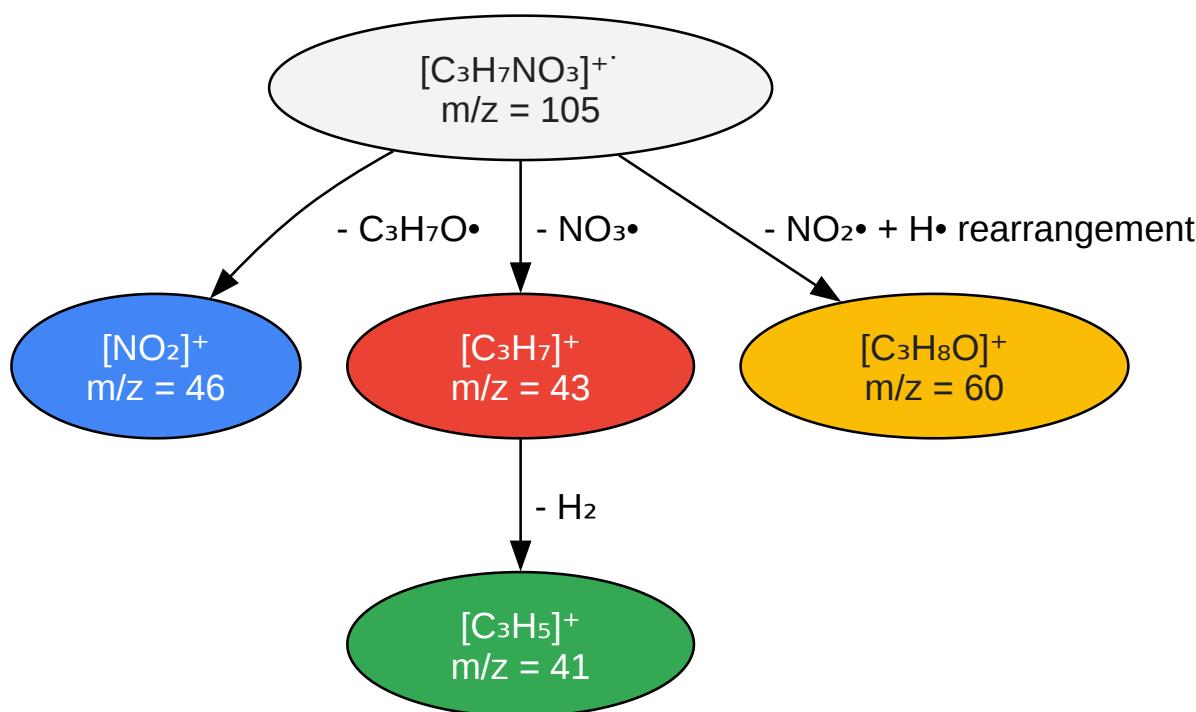


Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of Isopropyl Nitrate

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